2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-cyanophenyl)-2-oxoacetamide
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Overview
Description
The compound “2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-cyanophenyl)-2-oxoacetamide” is a complex organic molecule . It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The molecule consists of a 1,3-benzodioxol-5-ylmethyl group attached to a piperazine ring. This is further connected to a 2-chloro-phenyl moiety via a C—N bond .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 392.41 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved information.Scientific Research Applications
Antimalarial Activity
Compounds related to 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-cyanophenyl)-2-oxoacetamide, particularly those with similar structural features, have been explored for their potential antimalarial activities. Derivatives of this compound, including tert-butyl (2S,3R)-4-(4-benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-ylcarbamate, have shown activity against malaria, underscoring the importance of specific functional groups and the benzodioxole moiety in generating antimalarial activity (Cunico et al., 2009).
Antimicrobial and Antifungal Properties
Organotin(IV) derivatives of the compound, specifically synthesized as organotin(IV) 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbodithioates, have demonstrated significant antibacterial and antifungal activities. These derivatives exhibit cytotoxic activity against ovarian cancer cells, suggesting a broader spectrum of biological activity and potential therapeutic applications (Shaheen et al., 2018).
Anticancer Activity
Synthesis and pharmacological evaluation of derivatives incorporating the benzothiazole, pyrimidine, and piperazine nucleuses have shown anticancer and anti-inflammatory activities. This includes substituted derivatives of N-(1,3-benzothiazol-2-yl)-2-[4-(5-cyano-6-imino-2-oxo1,2,3,4-tetrahydropyrimidin-4-yl)piperazin-1-yl]acetamide, highlighting the compound's potential as a lead for developing new anticancer agents (Ghule et al., 2013).
Enzyme Inhibition for Disease Treatment
Discovery of related compounds such as 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604) has been significant in identifying aqueous-soluble potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1). Such inhibitors are promising for treating diseases involving ACAT-1 overexpression, suggesting potential therapeutic applications for compounds within this structural class (Shibuya et al., 2018).
Neuropeptide Y5 Antagonism for Obesity Treatment
Benzoxazinone derivatives, structurally related to the queried compound, have been synthesized as neuropeptide Y5 (NPY Y5) antagonists, showing potential for treating obesity. These compounds displayed in vivo activity in reducing food intake in rodents, indicating their potential utility in developing treatments for obesity (Torrens et al., 2005).
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities, given the known bioactivity of many piperazine derivatives . Additionally, studies could be conducted to optimize its synthesis and understand its reactivity with other organic molecules .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(5-chloro-2-cyanophenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4/c22-16-3-2-15(11-23)17(10-16)24-20(27)21(28)26-7-5-25(6-8-26)12-14-1-4-18-19(9-14)30-13-29-18/h1-4,9-10H,5-8,12-13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNPKBZBGWFSIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C(=O)NC4=C(C=CC(=C4)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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